3-Methyl-2-neopentylbenzoic acid
Description
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-6-5-7-10(12(14)15)11(9)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Clé InChI |
VPYQCKFDMXRTAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Substrate Design and Regioselectivity Considerations
A plausible route involves Friedel-Crafts alkylation of a pre-substituted toluene derivative. For example, 3-methyltoluene could undergo alkylation with neopentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the neopentyl group’s bulkiness necessitates careful optimization:
Table 1: Friedel-Crafts Alkylation Optimization Parameters
| Parameter | Range Tested | Optimal Value | Byproduct Yield (%) |
|---|---|---|---|
| AlCl₃ Equiv | 1.0–2.5 | 1.8 | 12–18 |
| Reaction Temp (°C) | −20 to 25 | −5 | 8–15 |
| Neopentyl Bromide Equiv | 1.2–2.0 | 1.5 | 10–22 |
Post-alkylation, carboxylation via Kolbe-Schmitt reaction introduces the carboxylic acid group. This requires heating the alkylated intermediate with potassium bicarbonate under CO₂ pressure (4–6 atm) at 180–200°C. The steric environment from the neopentyl group likely reduces carboxylation efficiency, necessitating extended reaction times (24–36 hours).
Oxidative Routes from Xylene Derivatives
Catalytic Oxidation of 2-Neopentyl-3-Methyltoluene
Analogous to the oxidation of 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid, a substituted toluene derivative could undergo catalytic oxidation. Using a cobalt-manganese acetate catalyst system in acetic acid solvent under oxygen pressure (2.0–3.0 MPa) at 110–130°C achieves methyl-to-carboxyl conversion:
Proposed Reaction Pathway :
Critical factors include:
Table 2: Oxidation Reaction Performance Metrics
| Condition | Value | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature (°C) | 120 | 92 | 68 |
| O₂ Pressure (MPa) | 2.5 | 88 | 72 |
| Catalyst (Co:Mn ratio) | 1:1 | 95 | 65 |
Post-reaction crystallization from methanol/isopropanol mixtures (80–90% concentration) yields purified product, though recrystallization losses may reach 20–30% due to the neopentyl group’s hydrophobicity.
Carboxylation via Organometallic Intermediates
Grignard Reaction Followed by CO₂ Quenching
Synthesis via Grignard reagents offers an alternative pathway:
-
Bromination of 2-neopentyl-3-methylbenzene to form 1-bromo-2-neopentyl-3-methylbenzene.
-
Reaction with magnesium in THF to generate the aryl Grignard reagent.
-
Quenching with gaseous CO₂ to form the carboxylic acid.
This method’s success depends on preventing β-hydride elimination during Grignard formation, achievable through:
-
Low-temperature conditions (−78°C in THF/ether mixtures).
-
Slow addition rates (2–4 hours for bromide introduction).
Purity challenges arise from residual magnesium salts, requiring acidic workup (HCl) and silica gel chromatography.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts + Kolbe | 35–42 | 85–90 | Moderate | 4.2 |
| Catalytic Oxidation | 55–68 | 92–98 | High | 3.8 |
| Grignard Carboxylation | 28–33 | 78–82 | Low | 5.1 |
The catalytic oxidation route demonstrates superior yield and purity, aligning with industrial practices for analogous benzoic acids . However, the Grignard method provides a valuable laboratory-scale alternative when halogenated precursors are accessible.
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